2-Amino-N-methylbenzo[d]thiazole-6-carboxamide
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Overview
Description
2-Amino-N-methylbenzo[d]thiazole-6-carboxamide is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Mechanism of Action
Target of Action
The compound 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide has been found to exhibit inhibitory activity against Bcr-Abl and HDAC1 . These are important targets in the treatment of certain types of cancers. Bcr-Abl is a fusion protein that is often associated with chronic myeloid leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression .
Mode of Action
It is known that it interacts with its targets (bcr-abl and hdac1) and inhibits their activity . This inhibition can lead to changes in cellular processes, such as cell proliferation and differentiation, which can ultimately result in the suppression of tumor growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For instance, Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival. By inhibiting Bcr-Abl, the compound could disrupt these pathways and induce apoptosis (cell death) in cancer cells . Similarly, by inhibiting HDAC1, the compound could affect gene expression and disrupt the growth and survival of cancer cells .
Result of Action
The compound has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays . This suggests that it could have potential therapeutic applications in the treatment of these cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds, which are then further treated with specific reagents to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methylbenzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-Amino-N-methylbenzo[d]thiazole-6-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to sulfathiazole, used as a thyroid inhibitor.
2-Amino-6-methylbenzothiazole: Used in the preparation of various derivatives with potential biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Synthesized for their anti-inflammatory properties.
Uniqueness
2-Amino-N-methylbenzo[d]thiazole-6-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological and chemical properties compared to other thiazole derivatives
Properties
IUPAC Name |
2-amino-N-methyl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-11-8(13)5-2-3-6-7(4-5)14-9(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXKWXHAJJEYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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